molecular formula C12H9ClO2 B11998932 Naphthalen-2-yl chloroacetate CAS No. 26177-06-0

Naphthalen-2-yl chloroacetate

Cat. No.: B11998932
CAS No.: 26177-06-0
M. Wt: 220.65 g/mol
InChI Key: DQHZHTWQJQJIKE-UHFFFAOYSA-N
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Description

Chloro-acetic acid naphthalen-2-yl ester: is an organic compound with the molecular formula C12H9ClO2 It is a derivative of chloroacetic acid and naphthalene, where the chloroacetic acid moiety is esterified with the naphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloro-acetic acid naphthalen-2-yl ester typically involves the esterification reaction between chloroacetic acid and naphthalen-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of chloro-acetic acid naphthalen-2-yl ester can be scaled up by using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Chloro-acetic acid naphthalen-2-yl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the ester can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and naphthalen-2-ol.

    Oxidation and Reduction: The naphthalene moiety can undergo oxidation or reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of chloro-acetic acid naphthalen-2-yl ester.

    Hydrolysis: Chloroacetic acid and naphthalen-2-ol.

    Oxidation and Reduction: Oxidized or reduced forms of the naphthalene moiety.

Scientific Research Applications

Chloro-acetic acid naphthalen-2-yl ester has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of chloro-acetic acid naphthalen-2-yl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release chloroacetic acid and naphthalen-2-ol, which can then participate in various biochemical reactions. The naphthalene moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Chloro-acetic acid naphthalen-2-yl ester can be compared with other similar compounds, such as:

    Chloro-acetic acid phenyl ester: Similar esterification product with phenol instead of naphthol.

    Chloro-acetic acid benzyl ester: Another esterification product with benzyl alcohol.

    Chloro-acetic acid methyl ester: A simpler ester with methanol.

Uniqueness: Chloro-acetic acid naphthalen-2-yl ester is unique due to the presence of the naphthalene moiety, which imparts specific chemical and biological properties. The aromatic nature of naphthalene allows for unique interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

naphthalen-2-yl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHZHTWQJQJIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278605
Record name naphthalen-2-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26177-06-0
Record name NSC8383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphthalen-2-yl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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